molecular formula C19H25N3O4 B11020741 N-cycloheptyl-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide

N-cycloheptyl-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B11020741
M. Wt: 359.4 g/mol
InChI Key: BKIPCKAMVZGGRL-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the Dimethoxy Groups: The dimethoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Attachment of the Cycloheptyl Group: The cycloheptyl group can be attached through nucleophilic substitution reactions.

    Formation of the Acetamide Moiety: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions may target the carbonyl group in the quinazolinone core, potentially forming alcohol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a valuable ligand in coordination chemistry.

Biology

In biology, the compound may exhibit interesting biological activities, such as enzyme inhibition or receptor binding. It could be used in studies to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, the compound may have potential as a drug candidate for various diseases. Its anti-inflammatory, anti-cancer, or anti-microbial properties could be explored in preclinical and clinical studies.

Industry

In industry, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular pathways involved could include inhibition of specific enzymes, activation of receptors, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-cycloheptyl-2-(4-oxoquinazolin-3(4H)-yl)acetamide: Lacks the dimethoxy groups.

    N-cycloheptyl-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propionamide: Has a propionamide group instead of an acetamide group.

    N-cyclohexyl-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide: Has a cyclohexyl group instead of a cycloheptyl group.

Uniqueness

The presence of the cycloheptyl group and the dimethoxy groups in N-cycloheptyl-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide may confer unique properties, such as increased lipophilicity, enhanced binding affinity to biological targets, or improved pharmacokinetic properties.

Properties

Molecular Formula

C19H25N3O4

Molecular Weight

359.4 g/mol

IUPAC Name

N-cycloheptyl-2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C19H25N3O4/c1-25-16-9-14-15(10-17(16)26-2)20-12-22(19(14)24)11-18(23)21-13-7-5-3-4-6-8-13/h9-10,12-13H,3-8,11H2,1-2H3,(H,21,23)

InChI Key

BKIPCKAMVZGGRL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3CCCCCC3)OC

Origin of Product

United States

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